molecular formula C12H16F2 B3167216 1-(1,1-Difluoroethyl)-4-isobutylbenzene CAS No. 918110-09-5

1-(1,1-Difluoroethyl)-4-isobutylbenzene

Cat. No.: B3167216
CAS No.: 918110-09-5
M. Wt: 198.25 g/mol
InChI Key: GBENDOBVVLHMQZ-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)-4-isobutylbenzene ( 918110-09-5) is an organic compound with the molecular formula C12H16F2 and a molecular weight of 198.25 g/mol . Its structure features an isobutylbenzene core, a scaffold known for its utility in chemical synthesis, notably in the development of active pharmaceutical ingredients such as the pain reliever ibuprofen . The addition of a 1,1-difluoroethyl group (-C(F)2CH3) makes this compound a valuable fluorinated building block in medicinal chemistry and materials science research. This compound is specifically designed as a chemical intermediate for research and development purposes. The incorporation of fluorine atoms can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity. Researchers can utilize this compound to explore these effects in the development of new agrochemicals, pharmaceuticals, and specialty materials. The specific mechanism of action is not inherent to this compound itself but is derived from the final molecules into which it is incorporated. This product is provided "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,1-difluoroethyl)-4-(2-methylpropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2/c1-9(2)8-10-4-6-11(7-5-10)12(3,13)14/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBENDOBVVLHMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60846587
Record name 1-(1,1-Difluoroethyl)-4-(2-methylpropyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918110-09-5
Record name 1-(1,1-Difluoroethyl)-4-(2-methylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60846587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 1 1,1 Difluoroethyl 4 Isobutylbenzene

Influence of the 1,1-Difluoroethyl Group on Aromatic Ring Reactivity

The 1,1-difluoroethyl substituent profoundly impacts the electronic environment of the benzene (B151609) ring, primarily through its strong electron-withdrawing nature. This influence is a direct consequence of the high electronegativity of the two fluorine atoms attached to the benzylic carbon.

Electron-Withdrawing Effects of the Difluoroethyl Substituent

The difluoroethyl group deactivates the aromatic ring towards electrophilic attack by inductively pulling electron density away from the benzene nucleus. This effect is analogous to that of other haloalkyl groups, such as the trifluoromethyl group, which are known to be strongly deactivating. youtube.com The electron-withdrawing nature of the 1,1-difluoroethyl group makes the aromatic ring less nucleophilic and therefore less susceptible to reaction with electrophiles.

Activation Towards Nucleophilic Aromatic Substitution (NAS) Pathways

Considerations for Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution (EAS) on the 1-(1,1-difluoroethyl)-4-isobutylbenzene ring will be a complex interplay between the deactivating, meta-directing 1,1-difluoroethyl group and the activating, ortho-, para-directing isobutyl group. Generally, electron-withdrawing groups direct incoming electrophiles to the meta position, while electron-donating groups direct to the ortho and para positions. researchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Position of Electrophilic AttackInfluence of Isobutyl GroupInfluence of 1,1-Difluoroethyl GroupPredicted Outcome
2Ortho (Activating)Meta (Deactivating)Possible, but sterically hindered
3Meta (Deactivating)Ortho (Deactivating)Unlikely
5Meta (Deactivating)Ortho (Deactivating)Unlikely
6Ortho (Activating)Meta (Deactivating)Possible, but sterically hindered

Reactivity Profile of the Isobutyl Group

The isobutyl group attached to the benzene ring is susceptible to oxidation at the benzylic position, provided it has at least one hydrogen atom. However, the isobutyl group in this compound has a tertiary benzylic carbon, which is more resistant to oxidation compared to primary or secondary benzylic carbons. While strong oxidizing agents can cleave the entire alkyl chain to a carboxylic acid, the reactivity of the isobutyl group in this specific molecule would likely require harsh conditions.

Transformations Involving the 1,1-Difluoroethyl Side Chain

The 1,1-difluoroethyl side chain itself can undergo chemical transformations. While specific examples for this compound are scarce in the literature, related chemistry of aryl-α,α-difluoroethyl compounds provides valuable insights. For instance, the synthesis of aryl-α,α-difluoroethyl ethers and thioethers has been reported, indicating that the difluoroethyl group can be incorporated through various synthetic routes. google.comgoogle.comgoogle.com These methods often involve the reaction of a phenol (B47542) or thiophenol with a suitable difluoroethylating agent.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

Detailed experimental data on the reaction kinetics and thermodynamics of transformations involving this compound are not widely available in the public domain. Such studies are crucial for a comprehensive understanding of the reaction mechanisms and for optimizing reaction conditions. Theoretical and computational studies could provide valuable estimates for the activation energies and reaction enthalpies of potential transformations, shedding light on the kinetic and thermodynamic feasibility of various reaction pathways. For instance, computational analysis of related electrophilic aromatic substitution reactions has been used to predict regioselectivity and reactivity trends. googleapis.com Similarly, kinetic and thermodynamic studies of Diels-Alder reactions have been used to predict material behavior. masterorganicchemistry.com

Detailed Mechanistic Elucidations of C-F Bond Formation and Scission Events

The carbon-fluorine bond is the strongest single bond in organic chemistry, and as such, its formation and cleavage are topics of significant research interest. For gem-difluoro compounds like this compound, understanding the mechanisms of C-F bond formation and scission is crucial for its synthesis and potential applications. While specific mechanistic studies on this compound are not extensively documented in the literature, a detailed understanding can be extrapolated from established mechanisms for analogous benzylic gem-difluoroalkanes.

C-F Bond Formation:

The most common and direct method for the synthesis of this compound involves the deoxofluorination of its corresponding ketone precursor, 4'-isobutylacetophenone (B122872). nih.govsigmaaldrich.com This transformation is typically achieved using aminodifluorosulfurane reagents such as (diethylamino)sulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). sigmaaldrich.comresearchgate.net

The generally accepted mechanism for this reaction proceeds through several key steps as outlined below:

Activation of the Carbonyl Group: The reaction initiates with the nucleophilic attack of the carbonyl oxygen of 4'-isobutylacetophenone onto the electrophilic sulfur atom of the fluorinating agent (e.g., Deoxo-Fluor®). This step forms an intermediate oxosulfonium salt.

Fluoride (B91410) Transfer and Elimination: A fluoride ion is then delivered to the carbonyl carbon, either from the sulfur reagent itself or from another equivalent of the reagent, leading to the formation of a transient α-fluoroalkoxy-sulfur intermediate. This is followed by the elimination of a thionyl fluoride derivative and the formation of an oxonium or carbenium ion.

Second Fluoride Attack: The highly reactive cationic intermediate is then rapidly attacked by a fluoride ion. This second nucleophilic addition completes the gem-difluorination process, yielding this compound.

Table 1: Mechanistic Steps in the Deoxofluorination of 4'-Isobutylacetophenone

StepDescriptionKey Intermediates
1 Nucleophilic attack of the carbonyl oxygen of 4'-isobutylacetophenone on the sulfur atom of the fluorinating agent.Oxosulfonium salt
2 Intramolecular or intermolecular fluoride transfer to the carbonyl carbon.α-fluoroalkoxy-sulfur intermediate
3 Elimination of a sulfur-based byproduct to form a stabilized carbocation.Benzylic carbenium ion
4 Nucleophilic attack by a fluoride ion on the carbocation.This compound

C-F Bond Scission Events:

The cleavage of the robust C-F bond in compounds like this compound is a challenging transformation that typically requires harsh conditions or specific activation methods. The benzylic position of the gem-difluoro group in this molecule makes the C-F bonds susceptible to certain activation strategies that are less effective for unactivated aliphatic C-F bonds. researchgate.net

Lewis Acid-Mediated Activation:

One of the primary mechanisms for C-F bond scission in benzylic gem-difluoroalkanes involves the use of strong Lewis acids. researchgate.net A Lewis acid can coordinate to one of the fluorine atoms, weakening the C-F bond and facilitating its cleavage. This process generates a stabilized benzylic cation.

The mechanistic pathway can be described as follows:

Coordination of Lewis Acid: A potent Lewis acid, such as a borane (B79455) (e.g., B(C₆F₅)₃) or an aluminum-based reagent, coordinates to one of the fluorine atoms of the difluoroethyl group. researchgate.net

Fluoride Abstraction: The Lewis acid abstracts the fluoride anion, leading to the formation of a highly reactive α-fluoro-α-phenylethyl cation. This cation is resonance-stabilized by the adjacent aromatic ring.

Nucleophilic Trapping: The resulting carbocation can then be trapped by a variety of nucleophiles. Depending on the nucleophile and reaction conditions, this can lead to the formation of new C-C, C-O, C-N, or C-H bonds, effectively replacing a fluorine atom with another functional group.

Table 2: Plausible Mechanistic Steps for Lewis Acid-Mediated C-F Scission

StepDescriptionKey Intermediates
1 Coordination of a Lewis acid to a fluorine atom of the difluoroethyl group.Lewis acid-fluorine adduct
2 Abstraction of a fluoride ion by the Lewis acid.α-Fluoro-α-(4-isobutylphenyl)ethyl cation
3 Attack of a nucleophile on the carbocation.Monofluorinated product

Photochemical Activation:

Recent advancements have also demonstrated the potential for photochemical methods to activate C-F bonds. nih.gov For benzylic gem-difluorinated scaffolds, this can involve photoinduced electron transfer (PET) processes. While specific studies on this compound are lacking, a plausible mechanism would involve the formation of a radical anion upon single-electron transfer from a photosensitizer. This intermediate could then fragment, eliminating a fluoride ion to generate a benzylic radical, which can subsequently undergo further reactions.

Advanced Spectroscopic Characterization and Analytical Methodologies for Fluorinated Arenes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Organic Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. diva-portal.org For fluorine-containing compounds, the presence of the 19F nucleus, which has a spin of I = 1/2 and 100% natural abundance, provides an additional, highly sensitive NMR probe. nih.gov

19F NMR Spectroscopy: Chemical Shifts, Coupling Constants, and Quantitative Analysis

19F NMR is particularly useful due to its wide range of chemical shifts (over 350 ppm), which minimizes the likelihood of signal overlap, a common issue in 1H NMR. diva-portal.org This characteristic allows for clear separation and detection of different fluorine environments within a molecule.

For 1-(1,1-Difluoroethyl)-4-isobutylbenzene , the two fluorine atoms are chemically equivalent. Their signal in the 19F NMR spectrum is expected to appear in a region typical for geminal difluoroalkyl groups attached to an aromatic ring. For example, the 19F signal for the closely related (1,1-difluoroethyl)benzene (B1337320) appears at approximately -87.16 ppm. amazonaws.com The signal for the title compound would be in a similar range, influenced slightly by the para-isobutyl substituent.

A key feature of the 19F spectrum would be its multiplicity. The two fluorine atoms are coupled to the three equivalent protons of the adjacent methyl group (-CF2CH 3). According to the n+1 rule, this coupling would split the 19F signal into a quartet (3+1=4). The magnitude of this three-bond fluorine-proton coupling (3JFH) is typically in the range of 18-20 Hz. amazonaws.com

Furthermore, 19F NMR is a robust method for quantitative analysis (qNMR). diva-portal.org The area of an NMR signal is directly proportional to the number of nuclei it represents, allowing for precise determination of purity or concentration when compared against a known internal standard. diva-portal.org The high sensitivity and lack of signal interference make 19F qNMR an excellent approach for quantifying fluorine-containing analytes. nih.gov

13C NMR Spectroscopy: Analysis of C-F Coupling and Signal Interpretation

In 13C NMR spectroscopy of organofluorine compounds, the signals for carbon atoms are split by neighboring fluorine nuclei. This C-F coupling is a crucial diagnostic tool for identifying carbon atoms bonded to or near fluorine. Standard 13C NMR experiments are typically proton-decoupled, but not fluorine-decoupled, meaning C-F splittings are readily observed. researchgate.net

For This compound , distinct signals are expected for each carbon environment. The carbon of the difluoroethyl group directly bonded to the two fluorine atoms (C F2CH3) will exhibit a large one-bond C-F coupling constant (1JCF). This coupling splits the carbon signal into a triplet (since it's coupled to two fluorine atoms, n+1=3). The magnitude of 1JCF for sp3-hybridized carbons is substantial, often exceeding 200 Hz. For instance, in 4-fluorosubstituted chalcones, 1JC-F values are around 252 Hz. westmont.edu

Longer-range couplings are also observed:

The methyl carbon (C H3) of the ethyl group will be split into a triplet by the two geminal fluorine atoms (2JCF).

The aromatic carbon attached to the difluoroethyl group (C1) will be split into a triplet by the two fluorine atoms two bonds away (2JCF).

The ortho-aromatic carbons (C2/C6) will experience a smaller three-bond coupling (3JCF), appearing as a triplet.

Even the meta-aromatic carbons (C3/C5) may show a small four-bond coupling (4JCF). westmont.edu

The carbon signals of the isobutyl group would be largely unaffected by the fluorine atoms, appearing at chemical shifts similar to those in isobutylbenzene (B155976) itself. yale.educhemicalbook.com

Table 1: Predicted 13C NMR Data for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)Splitting Pattern (due to F)Coupling Constant (JCF, Hz)
-CF2CH3~120-125Triplet (t)1JCF ≈ 240-250
-CF2CH3~25-30Triplet (t)2JCF ≈ 20-30
C1 (aromatic, ipso to -CF2R)~135-140Triplet (t)2JCF ≈ 20-25
C2/C6 (aromatic, ortho)~126-128Triplet (t)3JCF ≈ 4-9
C3/C5 (aromatic, meta)~129-130Singlet or small triplet4JCF ≈ 1-3
C4 (aromatic, ipso to isobutyl)~142-143Singlet (s)-
Isobutyl -CH2-~45Singlet (s)-
Isobutyl -CH-~30Singlet (s)-
Isobutyl -CH3 (x2)~22Singlet (s)-

1H NMR Spectroscopy: Proton Environments and Coupling Patterns

The 1H NMR spectrum provides information about the different proton environments in the molecule. For This compound , the signals for the isobutyl group and the aromatic protons can be predicted based on data from isobutylbenzene and its derivatives. yale.educhemicalbook.com

Isobutyl Group : This group will show a doublet for the six methyl protons (~0.9 ppm), a multiplet for the methine proton (~1.8 ppm), and a doublet for the methylene (B1212753) protons (~2.5 ppm). yale.edu

Aromatic Protons : The para-substituted benzene (B151609) ring will exhibit an AA'BB' system, appearing as two distinct doublets, typically in the range of 7.1-7.4 ppm.

Ethyl Group Protons : The most distinct feature in the 1H NMR spectrum will be the signal for the methyl protons of the 1,1-difluoroethyl group (-CF2CH 3). These three equivalent protons are coupled to the two adjacent fluorine atoms, which splits the proton signal into a triplet with a typical 3JHF coupling constant of around 18-20 Hz. amazonaws.com

Table 2: Predicted 1H NMR Data for this compound
Proton(s)Predicted Chemical Shift (δ, ppm)Splitting PatternCoupling Constant (J, Hz)Integration
Aromatic (ortho to isobutyl)~7.1-7.2Doublet (d)JHH ≈ 82H
Aromatic (ortho to -CF2R)~7.3-7.4Doublet (d)JHH ≈ 82H
-CF2CH3~2.0-2.2Triplet (t)3JHF ≈ 18-203H
Isobutyl -CH2-~2.5Doublet (d)JHH ≈ 72H
Isobutyl -CH-~1.8-1.9Multiplet (m)JHH ≈ 71H
Isobutyl -CH3 (x2)~0.9Doublet (d)JHH ≈ 76H

Two-Dimensional NMR Techniques for Connectivity and Structural Elucidation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (H-H) couplings. It would confirm the coupling within the isobutyl group (e.g., between the -CH2- and -CH- protons) and the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal (e.g., linking the aromatic protons to their respective carbons).

A correlation between the methyl protons (-CF2CH 3) and the gem-difluoro carbon (C F2CH3).

A correlation between the same methyl protons and the aromatic ipso-carbon (C1).

Correlations between the aromatic protons and the various carbons of the benzene ring and the benzylic carbons of the substituents, confirming the para-substitution pattern.

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

For This compound (Molecular Formula: C12H16F2), the nominal molecular weight is 198.25 g/mol . The mass spectrum would show a molecular ion peak (M+•) at m/z = 198.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve characteristic cleavages:

Loss of a methyl group : Cleavage of the C-C bond in the ethyl group would result in a stable benzylic cation [M - CH3]+ at m/z = 183. This is often a prominent peak.

Loss of the isobutyl group : Cleavage of the bond between the aromatic ring and the isobutyl group can lead to a fragment at m/z = 141 or a charged isobutyl fragment at m/z = 57.

Benzylic cleavage within the isobutyl group : Loss of a propyl radical (C3H7) from the isobutyl group would result in a fragment at m/z = 155.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, typically to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula.

For This compound , the calculated exact mass is a critical piece of data for confirming its identity.

Molecular Formula : C12H16F2

Calculated Exact Mass : 198.1220

An experimental HRMS measurement matching this value would provide strong evidence for the presence of a compound with the formula C12H16F2, distinguishing it from other compounds that might have the same nominal mass.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for structural elucidation of compounds by fragmenting a specific precursor ion and analyzing the resulting product ions. In the context of this compound, MS/MS provides detailed structural information by inducing fragmentation at specific bonds, which helps to confirm the connectivity of the isobutyl group, the difluoroethyl moiety, and the aromatic ring.

The process begins with the ionization of the molecule, typically forming a molecular ion (M+•). This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. The fragmentation patterns of aromatic compounds are often predictable, involving characteristic cleavages. libretexts.org For alkyl-substituted benzenes, benzylic cleavage to form a stable tropylium (B1234903) ion or related structures is a common pathway. youtube.com The presence of fluorine atoms introduces unique fragmentation pathways, often involving the loss of HF or fluorine radicals. nist.gov

For this compound, the fragmentation is expected to proceed through several key pathways. The most significant cleavages would likely be the loss of the isobutyl group and fragmentation of the difluoroethyl side chain.

Predicted MS/MS Fragmentation Profile for this compound:

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure/Identity
198.13 183.11 CH₃• (15) Loss of a methyl group from the isobutyl chain
198.13 155.09 C₃H₇• (43) Loss of a propyl radical via benzylic cleavage
198.13 141.08 C₄H₉• (57) Loss of the isobutyl radical via benzylic cleavage
198.13 133.08 C₂H₃F₂• (65) Cleavage of the difluoroethyl group
198.13 117.06 C₂H₃F₂• + HF (85) Loss of the difluoroethyl group and hydrogen fluoride (B91410)

Note: The m/z values are theoretical and based on the compound's structure. Actual experimental values may vary slightly.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present within a molecule. youtube.comyoutube.com These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When the frequency of incident radiation matches a vibrational mode of the molecule, energy is absorbed (IR) or inelastically scattered (Raman), providing a unique spectral fingerprint. bellevuecollege.edu

For this compound, the spectrum is characterized by vibrations corresponding to the aromatic ring, the alkyl (isobutyl) group, and the geminal difluoro (CF₂) group.

Aromatic Ring: The benzene ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and in-ring C=C stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.org The substitution pattern (1,4- or para-substituted) gives rise to specific out-of-plane C-H bending bands, typically in the 850-800 cm⁻¹ range.

Isobutyl Group: The aliphatic C-H bonds of the isobutyl group produce strong stretching absorptions in the 2960-2850 cm⁻¹ range and bending vibrations around 1470-1365 cm⁻¹. libretexts.org

Difluoroethyl Group: The most distinctive feature is the C-F bond vibrations. The C-F stretching modes are known to be very strong in the IR spectrum and typically appear in the 1200-1050 cm⁻¹ region. The presence of two fluorine atoms on the same carbon (a gem-difluoro group) often results in intense and characteristic symmetric and asymmetric stretching bands.

Predicted Vibrational Frequencies for this compound:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3100-3000 C-H Stretch Aromatic Medium to Weak
2965-2870 C-H Stretch Alkyl (Isobutyl) Strong
1615-1580 C=C Stretch Aromatic Ring Medium
1515-1480 C=C Stretch Aromatic Ring Medium
1470-1450 C-H Bend (Scissoring) -CH₂- Medium
1385-1365 C-H Bend (Rocking) -CH(CH₃)₂ Medium
1200-1050 C-F Stretch gem-Difluoro (-CF₂-) Strong, Characteristic

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For a compound like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are valuable for analysis and quality control.

Gas Chromatography (GC)

Gas chromatography is an ideal method for the analysis of volatile and thermally stable compounds like this compound. gcms.cz In GC, a sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of analytes between the mobile and stationary phases.

Purity assessment by GC is typically performed using a Flame Ionization Detector (FID), which offers high sensitivity for hydrocarbons. measurlabs.com The purity is calculated based on the relative area of the main compound peak compared to the total area of all peaks in the chromatogram. measurlabs.com

Typical GC Parameters for Analysis:

Parameter Condition/Description
Column A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5, DB-5, SPB-5). gcms.czinterchim.fr
Injector Split/Splitless injector; Temperature: ~250 °C.
Carrier Gas Helium or Hydrogen at a constant flow rate.
Oven Program Initial temperature of 60°C, followed by a ramp of 10-15 °C/min up to a final temperature of 280 °C.

| Detector | Flame Ionization Detector (FID); Temperature: ~300 °C. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that uses a liquid mobile phase to pass a sample through a column packed with a stationary phase. sigmaaldrich.com For non-polar to moderately polar compounds such as this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. nacalai.com

In RP-HPLC, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. wur.nl Separation occurs based on the hydrophobic interactions between the analyte and the stationary phase. Purity is determined using a UV detector, as the aromatic ring of the compound is a strong chromophore.

Typical HPLC Parameters for Analysis:

Parameter Condition/Description
Column Reversed-phase C18 (octadecyl-bonded silica) column (e.g., 4.6 mm x 150 mm, 5 µm particle size). nacalai.comnih.gov
Mobile Phase Gradient elution with Acetonitrile and Water. For example, starting with 60% Acetonitrile and increasing to 95% over 15-20 minutes. rsc.org
Flow Rate 1.0 mL/min.
Column Temperature 25-35 °C. wur.nlnih.gov

| Detector | UV-Vis Diode Array Detector (DAD) monitoring at a wavelength of ~260 nm. |

Applications in Organic Synthesis and Advanced Materials Science

1-(1,1-Difluoroethyl)-4-isobutylbenzene as a Versatile Synthetic Building Block

While specific examples detailing the extensive use of this compound as a building block are not widespread, its utility can be inferred from the synthetic accessibility of (1,1-difluoroethyl)arenes and their subsequent application in constructing complex molecules. The 1,1-difluoroethyl group is of significant interest as it can serve as a bioisostere for functionalities like the methoxy (B1213986) group, potentially offering improved metabolic stability and potency in bioactive compounds. cas.cn

The synthesis of (1,1-difluoroethyl)arenes, including the title compound, can be achieved through modern cross-coupling methodologies. For instance, copper-mediated 1,1-difluoroethylation of diaryliodonium salts using (1,1-difluoroethyl)trimethylsilane (TMSCF2CH3) provides an efficient route. cas.cn This method's tolerance for a wide array of functional groups makes it a practical tool for introducing the CF2CH3 moiety into complex molecular frameworks. cas.cn An example of this strategy's power is the synthesis of a difluoroethylated derivative of Naproxen, a well-known pharmaceutical, which highlights the potential for using such building blocks in medicinal chemistry. cas.cn Once synthesized, this compound can serve as a precursor for further chemical modifications on the aromatic ring or the isobutyl group, allowing for the construction of a diverse library of fluorinated compounds.

Strategies for Incorporating the 1,1-Difluoroethyl Group into Complex Molecular Architectures

The introduction of the 1,1-difluoroethyl group into organic molecules is a key challenge in organofluorine chemistry, and several strategies have been developed to achieve this transformation. These methods provide access to compounds like this compound and other complex fluorinated molecules.

Key Synthetic Strategies:

Nucleophilic Fluorination of Ketones: A traditional approach involves the conversion of a corresponding ketone (e.g., 1-(4-isobutylphenyl)ethan-1-one) to the difluoroalkyl group using nucleophilic fluorinating agents such as N,N-diethylaminosulfur trifluoride (DAST). However, the harsh conditions required can limit the compatibility with sensitive functional groups. cas.cn

Copper-Mediated Cross-Coupling: A milder and more versatile method involves the use of a pre-formed 1,1-difluoroethyl copper species ("CuCF2CH3"). This species, generated from (1,1-difluoroethyl)trimethylsilane (TMSCF2CH3), can efficiently couple with diaryliodonium salts under gentle conditions to afford (1,1-difluoroethyl)arenes in high yields. cas.cn This approach is notable for its broad functional group tolerance. cas.cn

Radical 1,1-Difluoroethylation: Radical-based methods offer an alternative pathway. For instance, the use of sodium difluoroethylsulfinate (DFES-Na) can generate 1,1-difluoroethyl radicals capable of reacting with heteroaromatic compounds. cas.cnresearchgate.net

From Fluorinated Building Blocks: Many organofluorine compounds are synthesized using reagents that deliver perfluoroalkyl groups. Reagents like (trifluoromethyl)trimethylsilane (B129416) and various perfluoroalkyl halides (e.g., CF3Br, C3F7I) can be used to form organometallic reagents (like Grignard reagents) which then react with electrophiles to introduce the desired fluorinated motif. wikipedia.org

C-H Functionalization: Direct C-H functionalization represents an atom-economical approach to introduce fluorinated groups. While challenging, methods for the direct difluoroalkylation of heteroarenes and other aromatic systems are emerging, often utilizing silver-catalyzed reactions with reagents like difluoroalkyl carboxylic acids under mild conditions. researchgate.netcas.cn

Rational Design Principles for Fluorinated Organic Compounds

The introduction of fluorine into a molecule like this compound has profound and predictable effects on its properties. Understanding these effects is crucial for the rational design of new materials and bioactive agents.

Fluorine's unique combination of small size and high electronegativity makes it a powerful tool for controlling molecular shape. nih.gov Although its van der Waals radius is only slightly larger than that of hydrogen, the carbon-fluorine (C-F) bond is highly polarized, leading to significant stereoelectronic effects that can dictate the conformational preferences of a molecule. nih.govnih.gov

Gauche Effect: In systems like 1,2-difluoroethane, the gauche conformation is more stable than the anti-conformation, a phenomenon attributed to stabilizing electrostatic interactions. acs.org This effect can be exploited to create predictable conformations in more complex molecules, influencing their interaction with biological targets or their packing in solid-state materials. nih.govacs.org

Conformational Steering: The stereoselective placement of fluorine atoms can be used as a deliberate strategy to control molecular shape. nih.gov By introducing strong dipole moments and enabling specific hyperconjugative interactions, fluorine can lock a molecule into a desired conformation, which is a key principle in designing molecules for applications ranging from organocatalysis to pharmaceuticals. nih.govacs.org For example, the conformation of fluorinated sugar rings can determine their biological activity. nih.gov

Table 1: Comparison of Carbon-Halogen Bond Properties

BondBond Length (Å)Bond Enthalpy (kJ/mol)Dipole Moment (D)
C–H~1.09~413~0.4
C–F ~1.35 ~485 ~1.8
C–Cl~1.77~328~1.9
C–Br~1.94~276~1.8
C–I~2.14~240~1.6

Data sourced from general chemistry principles. ncert.nic.in

Lipophilicity (the ability of a compound to dissolve in fats, oils, and non-polar solvents) is a critical parameter in drug design and materials science. Fluorination has a complex and context-dependent impact on this property. nih.govacs.org

Increased Lipophilicity: Often, replacing hydrogen with fluorine increases a molecule's lipophilicity. mdpi.comresearchgate.net This is because the C-F bond, while polar, does not participate in hydrogen bonding as a donor and is less polarizable than a C-H bond, which can reduce interactions with water. This effect can enhance the ability of a drug to cross cell membranes. mdpi.com

Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons or raise the pKa of basic groups, altering a molecule's ionization state at physiological pH. mdpi.com

Table 2: Illustrative Effect of Fluorination on Lipophilicity (logD⁷.⁴)

Parent CompoundFluorinated AnalogChange in Lipophilicity
2-(Methylthio)pyridine2-(Fluoromethylthio)pyridineFluorination can lead to either an increase or decrease in lipophilicity depending on the specific substitution pattern and molecular context. nih.gov For instance, while fluorination often increases hydrophobicity, in some cases, the introduction of fluorine can lead to a counterintuitive decrease in the distribution coefficient (logD). nih.gov

This table illustrates the principle that the effect of fluorination on lipophilicity is not always straightforward and depends heavily on the molecular structure. nih.gov

The exceptional strength of the carbon-fluorine bond is a cornerstone of organofluorine chemistry and a key reason for the enhanced stability of fluorinated compounds.

Chemical Stability: The C-F bond is the strongest single bond to carbon, with a bond dissociation energy of approximately 485 kJ/mol. nih.govncert.nic.in This makes it highly resistant to chemical and metabolic degradation. In pharmaceuticals, replacing a metabolically labile C-H bond with a C-F bond can block oxidation and prolong the drug's half-life.

Thermal Stability: The high C-F bond energy also imparts significant thermal stability. researchgate.net Fluorinated polymers and materials often exhibit high decomposition temperatures, making them suitable for high-temperature applications. For example, fluorinated dopants in silica (B1680970) fibers are known to be stable at temperatures exceeding 1000 °C. optica.org The presence of fluorine in minerals like phlogopite has been shown to increase their breakdown temperature by preventing the loss of hydroxyl groups and lattice softening at high temperatures. researchgate.net

Potential Roles in the Development of Specialty Chemicals and Materials

The unique properties conferred by the 1,1-difluoroethyl group make this compound and similar structures attractive candidates for the development of a range of specialty chemicals and advanced materials.

Fluoropolymers and Coatings: Fluorinated compounds are essential for creating low-surface-energy materials that exhibit water- and oil-repellency, as well as anti-fouling properties. rsc.org Incorporating structures like this compound into polymers could lead to the development of specialty coatings with high durability, weather resistance, and chemical stability for use in demanding environments such as architecture, aerospace, and marine applications. rsc.orgsamreal.com

Advanced Lubricants and Fluids: Perfluoropolyethers (PFPEs) are used as highly reliable lubricants and hydraulic fluids under severe conditions due to their exceptional chemical and thermal stability. rsc.org While not a perfluorinated compound itself, the introduction of the difluoroethyl moiety can enhance the thermal stability and oxidative resistance of hydrocarbon-based fluids, leading to new classes of specialty lubricants.

Liquid Crystals: The control over molecular conformation and polarity offered by fluorination is critical in the design of liquid crystal materials. The strong dipole moment of the C-F bond can influence the dielectric anisotropy and other key properties of liquid crystal mixtures used in display technologies.

Agrochemicals and Pharmaceuticals: In the life sciences, the 1,1-difluoroethyl group can act as a bioisostere of other functional groups, leading to compounds with enhanced metabolic stability, bioavailability, and binding affinity. nih.gov The isobutylbenzene (B155976) scaffold itself is present in several pharmaceuticals, and its combination with the 1,1-difluoroethyl group could be a starting point for designing new therapeutic agents.

Functional Materials: Fluorinated compounds find use in a wide array of functional materials, including components for lithium batteries (e.g., polyvinylidene fluoride) and hydrogen fuel cells (e.g., perfluorosulfonic acid membranes). samreal.com The specific electronic and stability properties imparted by the 1,1-difluoroethyl group could be harnessed in the design of new electrolytes, membranes, or other components for energy storage and conversion systems.

Environmental Considerations and Degradation Pathways of Fluorinated Benzene Derivatives

Environmental Fate and Persistence of Fluorinated Aromatic Compounds

The environmental persistence of organofluorine compounds is largely dictated by the strength of the carbon-fluorine (C-F) bond, which is one of the strongest covalent bonds in organic chemistry. wikipedia.orgdtic.mil This inherent stability often makes fluorinated compounds resistant to natural degradation processes, leading to their persistence in various environmental compartments, including soil, water, and air. wikipedia.orgnumberanalytics.com

Many synthetic fluorocarbons and compounds based on them are known to be persistent global contaminants. wikipedia.org For instance, certain per- and polyfluoroalkyl substances (PFAS) are recognized for their widespread distribution and resistance to degradation. researchgate.net While lightly fluorinated molecules may be expected to break down in the environment, heavily fluorinated chemicals have been found to be highly persistent, bioaccumulative, and toxic. societechimiquedefrance.fr The persistence of these compounds raises concerns about their long-term ecological impact. numberanalytics.comnumberanalytics.com

The fate of fluorinated aromatic compounds in the environment is influenced by several factors, including their water solubility, vapor pressure, and susceptibility to biotic and abiotic degradation processes. Compounds with lower water solubility may adsorb to soil and sediment, while those with higher vapor pressure can be transported over long distances in the atmosphere. numberanalytics.com

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic degradation, which includes processes like photolysis (degradation by light) and hydrolysis (reaction with water), can be a significant pathway for the transformation of organic compounds in the environment. numberanalytics.com

Photolysis: Photolysis is a key process in the environmental fate of many organic compounds, particularly in aquatic systems and the atmosphere. nih.gov The susceptibility of a fluorinated aromatic compound to photolysis depends on its ability to absorb light and the efficiency with which this absorbed energy leads to chemical breakdown. For some fluorinated compounds, photolysis can lead to the formation of smaller, sometimes more persistent, fluorinated byproducts like trifluoroacetic acid (TFA). researchgate.netnih.gov Studies on fluorinated phenols and pharmaceuticals have shown that the position of fluorine substitution on the aromatic ring and the presence of other functional groups can significantly influence photolysis rates and product formation. acs.orgnih.gov For example, the photolysis of some compounds with an aromatic trifluoromethyl (Ar-CF3) group can lead to defluorination, while others form stable products retaining the CF3 motif. nih.govnih.gov The use of different light sources, such as narrow-bandwidth LEDs versus traditional mercury vapor lamps, can also affect the number and type of photoproducts formed. umn.edu

Hydrolysis: Hydrolysis is another important abiotic degradation pathway, particularly for compounds with functional groups that are susceptible to reaction with water. scholaris.ca However, the carbon-fluorine bond itself is generally resistant to hydrolysis under typical environmental conditions. dtic.mil Therefore, hydrolysis of fluorinated aromatic compounds is more likely to occur at other parts of the molecule, if susceptible functional groups are present. For instance, ester or amide groups within a molecule can undergo hydrolysis, potentially leading to the formation of more mobile or bioavailable degradation products. scholaris.ca Research on polyfluorinated amides has suggested that hydrolysis could be a relevant transformation pathway. scholaris.ca With the exception of highly reactive compounds like benzoyl fluoride (B91410), most organofluorine compounds exhibit very slow hydrolysis rates. dtic.mil

Biotransformation and Biodegradation Pathways in Environmental Systems

The biodegradation of organofluorine compounds by microorganisms is a critical area of research, as it can determine the ultimate fate of these chemicals in the environment. nih.govproquest.com The strong C-F bond presents a significant challenge for microbial enzymes. dtic.mil

Microorganisms can degrade organofluorine compounds through two main strategies:

Specific Enzymatic Hydrolysis: Some microorganisms possess specialized enzymes called dehalogenases that can cleave the C-F bond. nih.govproquest.com

Broad Substrate Specificity Enzymes: Other microbes utilize catabolic enzymes with broad substrate specificities, which can transform fluorinated compounds as part of their general metabolism. nih.govproquest.com

The biotransformation of fluorinated aromatic compounds can involve several types of reactions, including hydroxylation, oxidation, and ring cleavage. proquest.comnih.gov For example, some bacteria can transform fluorinated diphenyl ethers into fluorocatechols. proquest.com The presence and position of fluorine substituents on the aromatic ring can significantly influence the metabolic pathway and the rate of degradation. fao.org However, the biodegradation of many polyfluorinated compounds is considered a rare phenomenon in bacteria due to the multiple physiological requirements for a microorganism to carry out defluorination effectively. asm.org

Strategies for Environmentally Benign Synthesis of Fluorinated Compounds

The increasing awareness of the environmental impact of some fluorinated compounds has spurred research into greener and more sustainable methods for their synthesis. numberanalytics.com The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency in chemical processes. numberanalytics.comnumberanalytics.com

Traditional fluorination methods often involve hazardous reagents like elemental fluorine (F₂) or hydrofluoric acid (HF), and can generate significant waste. numberanalytics.comtandfonline.com Strategies for more environmentally benign synthesis include:

Use of Milder and Safer Fluorinating Agents: Researchers are developing and utilizing less hazardous fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor. numberanalytics.com The use of fluoride salts like potassium fluoride (KF) is also gaining traction due to their lower toxicity and easier handling. numberanalytics.com

Catalytic Fluorination: The use of catalysts can enable fluorination reactions to proceed under milder conditions and with higher efficiency, reducing energy consumption and byproduct formation. numberanalytics.com This includes transition metal-catalyzed and organocatalytic methods. numberanalytics.com

Electrochemical Fluorination: This technique uses electricity to drive the fluorination reaction, offering a reagent-free approach that can be performed under mild conditions. numberanalytics.com

Solvent-Free Reactions: Conducting reactions without a solvent can significantly reduce waste and environmental impact. acs.org

Click Chemistry: The "click chemistry" concept, known for its high efficiency and selectivity, is being applied to the synthesis of sulfonyl fluorides, producing non-toxic byproducts and minimizing environmental impact. sciencedaily.comeurekalert.org

The development of these green chemistry approaches is crucial for the sustainable production and use of fluorinated compounds in various applications. numberanalytics.comnumberanalytics.com

Conclusion and Future Research Directions

Summary of Current Understanding of 1-(1,1-Difluoroethyl)-4-isobutylbenzene Chemistry

This compound is an organofluorine compound characterized by an isobutyl group and a 1,1-difluoroethyl group attached to a benzene (B151609) ring at the para position. Its structure is analogous to the well-known pharmaceutical ibuprofen (B1674241), where the carboxylic acid moiety of the propionic acid group is replaced by a difluoromethyl group. This structural similarity suggests its potential role as a specialized building block or intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science. youtube.comwikipedia.org

Detailed experimental research on the specific synthesis and reactivity of this compound is not extensively documented in publicly available literature. However, its synthesis can be logically inferred from established organofluorine chemistry principles. A likely synthetic route would involve the fluorination of a suitable precursor, such as 4'-isobutylacetophenone (B122872), a key intermediate in ibuprofen synthesis. sciencesnail.com Another plausible pathway is the reaction of a precursor like 1-(1-chloroethyl)-4-isobutylbenzene (B3054820) with a nucleophilic fluoride (B91410) source. alfa-chemistry.comcentral.edu

The presence of the difluoroethyl group is expected to significantly influence the compound's physicochemical properties compared to its non-fluorinated analogs. The strong carbon-fluorine bonds impart high thermal and chemical stability. wikipedia.orgnumberanalytics.com Fluorine's high electronegativity can alter the molecule's lipophilicity, bioavailability, and metabolic stability, which are critical considerations in pharmaceutical design. youtube.comnumberanalytics.com The current understanding is largely based on the well-established principles of organofluorine chemistry rather than direct studies of the compound itself, highlighting it as an area ripe for further investigation.

Table 1: Inferred Properties of this compound and Related Compounds

Property This compound 1-(1-Chloroethyl)-4-isobutylbenzene Isobutylbenzene (B155976)
CAS Number 918110-09-5 bldpharm.com 62049-65-4 chemicalbook.com 538-93-2 chemicalbook.com
Molecular Formula C₁₂H₁₆F₂ C₁₂H₁₇Cl nih.gov C₁₀H₁₄
Molecular Weight 198.25 g/mol (Calculated) 196.72 g/mol chemicalbook.com 134.22 g/mol
Boiling Point Not available 260.1°C at 760 mmHg alfa-chemistry.com 172.8 °C

| Key Structural Feature | gem-Difluoroethyl group | Chloroethyl group | Isobutyl group |

Note: Data for this compound is limited; properties are inferred based on its structure and comparison with analogs.

Emerging Trends in the Synthesis of Complex Fluorinated Molecules

The synthesis of complex fluorinated molecules is a rapidly advancing field, driven by the need for novel compounds in medicine, agriculture, and materials science. rsc.org Key trends are moving towards greater efficiency, selectivity, and sustainability.

Late-Stage Fluorination (LSF): This strategy involves introducing fluorine atoms into a complex molecule at a late step in the synthetic sequence. numberanalytics.com LSF is highly valuable as it allows for the rapid creation of diverse fluorinated analogs from a common advanced intermediate, which is particularly useful in drug discovery programs. cas.cn

Catalytic C-H Fluorination: Direct conversion of carbon-hydrogen (C-H) bonds to carbon-fluorine (C-F) bonds is a major goal. cas.cn This approach avoids the need for pre-functionalized substrates, making syntheses more atom-economical. Recent progress includes the use of transition metal catalysis and electrophilic fluorine sources like Selectfluor to achieve high regioselectivity. cas.cnoup.comnih.gov

Photochemical and Electrochemical Fluorination: These methods offer green alternatives to traditional fluorination, often proceeding under mild, room-temperature conditions without the need for harsh reagents. numberanalytics.comnih.govacs.org Electrochemical synthesis, in particular, is attractive for its scalability and potential to reduce hazardous waste. acs.orgnumberanalytics.com

Biocatalysis: The use of enzymes for fluorination is a growing area of interest. Biocatalytic methods can achieve exceptional levels of stereoselectivity, which is often difficult to accomplish with traditional chemical methods. numberanalytics.com

Novel Fluorinating Reagents: Research continues into the development of new reagents with improved reactivity, selectivity, and safety profiles. numberanalytics.commdpi.com This includes moving away from highly toxic and corrosive sources like elemental fluorine (F₂) and hydrofluoric acid (HF). numberanalytics.comnumberanalytics.com

Advances in Computational Chemistry for Organofluorine Systems

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of organofluorine compounds. The unique properties of fluorine, such as its extreme electronegativity and small size, create complex electronic effects that can be effectively modeled by modern theoretical methods. oup.com

Density Functional Theory (DFT) calculations are now routinely used to investigate the reaction mechanisms of novel fluorination reactions. github.io These calculations help researchers understand reaction pathways, rationalize observed selectivity, and characterize unusual products, thereby accelerating the development of new synthetic methods. github.io

Furthermore, computational approaches like Quantum Mechanics/Molecular Mechanics (QM/MM) are employed to study the interactions of fluorinated molecules within biological systems, such as enzymes. youtube.com This modeling provides insights into how fluorination affects a molecule's binding affinity, conformation, and electrostatic potential, which is critical for designing new drugs and agrochemicals. youtube.comyoutube.comacs.org Computational studies also allow for the visualization and assessment of noncovalent interactions, which play a crucial role in the structure and function of fluorinated materials. acs.org

Addressing Unexplored Reactivity and Transformations

While significant progress has been made, the field of organofluorine chemistry still holds vast unexplored territory. A key future direction is the development of synthetic methods to access previously inaccessible fluorinated compounds and molecular frameworks. github.io This involves designing reactions that can overcome the challenges posed by the strong C-F bond and the often-unpredictable reactivity of fluorinated intermediates. wikipedia.orgnumberanalytics.com

Research is focused on discovering and understanding novel reactivity, often guided by computational predictions. github.io This includes exploring the chemistry of versatile and reactive intermediates like difluorocarbene and developing new catalytic systems for challenging transformations. oup.com For instance, recent work has demonstrated the use of iodine catalysis for C(sp³)–H fluorination using a nucleophilic fluorine source, opening new avenues for selective functionalization. researchgate.net The goal is to expand the synthetic toolkit available to chemists, enabling the creation of a wider array of fluorinated molecules with tailored properties for diverse applications. github.io

Broader Implications for Sustainable Fluorine Chemistry and Advanced Materials Development

The ongoing advancements in organofluorine chemistry have profound implications for both environmental sustainability and the creation of next-generation materials.

From a sustainability perspective, there is a strong push to develop "green" fluorination processes. This involves replacing hazardous and corrosive reagents like hydrofluoric acid with safer, more manageable alternatives and designing energy-efficient reactions. numberanalytics.comagchemigroup.eu Scientists have explored using oxalic acid to process fluorspar (the primary source of fluorine) at room temperature, a significant improvement over the high-temperature industrial process involving concentrated sulfuric acid. agchemigroup.eu The adoption of electrochemical, photochemical, and biocatalytic methods further contributes to reducing the environmental footprint of fluorochemical production by minimizing waste and energy consumption. numberanalytics.comnumberanalytics.comnumberanalytics.com The use of natural surfactants in fluorine chemistry is another promising strategy to mitigate the environmental persistence and toxicity associated with traditional fluorosurfactants. rsc.org

In materials science, the incorporation of fluorine is a cornerstone for developing advanced materials with exceptional properties. numberanalytics.com The unique characteristics imparted by fluorine—such as high thermal stability, chemical inertness, low friction coefficients, and specific electrical properties—are leveraged to create high-performance fluoropolymers for demanding applications in aerospace, electronics, and medicine. numberanalytics.comnih.gov Fluorinated compounds are also critical for progress in energy technologies, finding use in lithium-ion batteries, fuel cells, and solar cells. acs.orgresearchgate.net As synthetic methods become more sophisticated, chemists will be able to design and create novel fluorinated materials with precisely tailored functionalities, paving the way for innovations in fields ranging from biomedical devices to energy storage. numberanalytics.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.